2-(5-amino-1H-1,2,4-triazol-3-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-amino-1H-1,2,4-triazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O/c5-2(10)1-3-7-4(6)9-8-3/h1H2,(H2,5,10)(H3,6,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSGYZBOWQYNHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NN1)N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 5 Amino 1h 1,2,4 Triazol 3 Yl Acetamide
Classical Synthetic Routes and Their Evolution
Traditional methods for synthesizing the 5-amino-1,2,4-triazole core, which is central to 2-(5-amino-1H-1,2,4-triazol-3-yl)acetamide, have historically relied on the condensation and cyclization of accessible starting materials. These routes, while foundational, often involve multiple steps and require careful optimization to achieve desirable yields.
Multi-step Reaction Sequences for this compound
One of the most established pathways to the related 5-amino-1,2,4-triazol-3-ylacetic acid involves the reaction of aminoguanidine (B1677879) with malonic acid. researchgate.net This method proceeds through the formation of aminoguanidine malonate, which upon heating, converts to an intermediate, malonic acid guanylhydrazide. researchgate.net This intermediate is then cyclized, typically under alkaline conditions, followed by acidification to yield the triazole acetic acid, a direct precursor to the target acetamide (B32628).
Another documented classical approach involves the thermal rearrangement of 1-acetyl-1H-1,2,4-triazole-3,5-diamine. This reaction is carried out by refluxing the starting material in a high-boiling solvent such as decalin for several hours to furnish N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide. chemicalbook.com This method offers a more direct route if the substituted diamine precursor is available.
Table 1: Overview of Classical Synthetic Routes
| Route | Starting Materials | Key Intermediates | Final Step to Precursor/Target | Reference |
|---|---|---|---|---|
| Guanylhydrazide Cyclization | Aminoguanidine, Malonic Acid | Malonic acid guanylhydrazide | Alkaline cyclization, then amidation | researchgate.net |
| Thermal Rearrangement | 1-acetyl-1H-1,2,4-triazole-3,5-diamine | N/A (Direct rearrangement) | Reflux in decalin at 187-190°C for 6 hours | chemicalbook.com |
Optimization Strategies in Traditional Synthesis of this compound
The efficiency of classical routes is highly dependent on reaction conditions. Significant research has focused on optimizing the synthesis of the precursor, 5-amino-1,2,4-triazol-3-ylacetic acid, from aminoguanidine and malonic acid. researchgate.net Studies have systematically examined the influence of reactant molar ratios, temperature, and reaction time on the formation of the crucial guanylhydrazide intermediates.
Key findings from these optimization studies indicate that the molar ratio of aminoguanidine hydrochloride to malonic acid, as well as the reaction temperature, significantly impacts the yield of the desired intermediates. For instance, at a reaction temperature of 70°C, adjusting the molar ratio and reaction time can maximize the yield of the guanylhydrazide precursor to over 90%. researchgate.net
Table 2: Optimization of Guanylhydrazide Synthesis (Precursor Step)
| Molar Ratio (Malonic Acid : Aminoguanidine : HCl) | Temperature (°C) | Time (min) | Yield of Guanylhydrazides (%) | Reference |
|---|---|---|---|---|
| 1 : 1 : 1.15 | 70 | 60-70 | 94-95 | researchgate.net |
| 1 : 1 : 1.15 | 60 | ~120 | ~90 | researchgate.net |
| 1 : 2 : 1.15 | 70 | ~50 | ~85 | researchgate.net |
Modern and Sustainable Synthetic Approaches
In line with the growing emphasis on sustainable chemical production, modern synthetic methodologies are increasingly being applied to the synthesis of 1,2,4-triazoles. These approaches aim to reduce waste, shorten reaction times, and avoid harsh conditions.
Green Chemistry Principles Applied to this compound Synthesis
A prominent green chemistry technique is the use of microwave irradiation to accelerate organic reactions. nih.govresearchgate.net Microwave-assisted synthesis has been successfully applied to the preparation of analogs like 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. rsc.org In these methods, starting materials such as N-guanidinosuccinimide react with amines under microwave irradiation, leading to a rapid, one-pot nucleophilic ring-opening and subsequent recyclization to form the 1,2,4-triazole (B32235) ring. rsc.org This approach often results in higher yields and significantly reduced reaction times compared to conventional heating. rsc.orgasianpubs.org For example, reactions that might take several hours with traditional reflux can often be completed in minutes using a microwave synthesizer. rsc.org
Catalytic Methods in the Synthesis of this compound
The use of catalysts is a cornerstone of modern organic synthesis. While specific catalytic routes for the direct synthesis of this compound are not extensively documented, the broader field of 1,2,4-triazole synthesis has seen significant advances using catalysis. Base-catalyzed condensation of nitriles and hydrazides provides an efficient, one-step method for creating 3,5-disubstituted 1,2,4-triazoles. researchgate.netscipublications.com Furthermore, transition-metal catalysts, particularly copper, have been employed for the synthesis of various triazole derivatives through cascade or cycloaddition reactions. frontiersin.orgnih.gov These methods offer pathways to diverse triazole structures, although their application to the specific substitution pattern of the title compound remains an area for further exploration.
Precursor Chemistry and Intermediate Transformations in this compound Synthesis
The synthesis of the target compound fundamentally involves the reaction between a guanidino-group-containing precursor and a derivative of malonic acid. A prevalent and economically viable precursor for the 5-amino-1,2,4-triazole moiety is aminoguanidine, often used as its bicarbonate or hydrochloride salt. The malonic acid derivative provides the two-carbon backbone for the acetamide side chain.
A plausible and efficient synthetic pathway initiates with the reaction of aminoguanidine bicarbonate with malonic acid in an aqueous solution. This reaction first forms aminoguanidine malonate as a salt. Upon heating, this intermediate undergoes condensation to form malonic acid guanylhydrazide. This guanylhydrazide is a crucial acyclic intermediate. The formation of this intermediate is a reversible, acid-catalyzed process, and its yield is highly dependent on reaction conditions such as temperature and reactant concentrations.
Subsequent treatment of the guanylhydrazide intermediate with a base, such as an alkali hydroxide, induces intramolecular cyclization to form the 1,2,4-triazole ring. This step yields 5-amino-1,2,4-triazol-3-ylacetic acid. The final transformation to the target acetamide can then be achieved through standard amidation procedures.
An alternative strategy involves the use of α-substituted ethyl cyanoacetates, which can be converted into carboxyimidate salts (Pinner salts). These key intermediates can then react with hydrazine (B178648) derivatives to form the triazole ring. While this method is versatile for various substituted triazolylacetates, its direct application to the target compound would require careful selection of the hydrazine component and subsequent amination steps.
Microwave-assisted synthesis has emerged as a rapid and efficient method for preparing substituted 3-amino-1,2,4-triazoles. This technique can be applied to the direct condensation of aminoguanidine bicarbonate with carboxylic acids, significantly reducing reaction times and potentially improving yields. For instance, the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides has been successfully realized using microwave irradiation, demonstrating the utility of this technology for related structures.
Table 1: Key Precursors and Intermediates
| Compound Name | Role in Synthesis | Typical Starting Materials |
|---|---|---|
| Aminoguanidine | Provides the N1, N2, N4, and 5-amino group of the triazole ring. | Commercially available as hydrochloride or bicarbonate salt. |
| Malonic Acid | Provides the C3 atom and the acetic acid side chain. | Commercially available. |
| Malonic acid guanylhydrazide | Acyclic key intermediate formed from aminoguanidine and malonic acid. | Aminoguanidine, Malonic Acid. |
Chemo- and Regioselectivity Challenges in the Synthesis of this compound
The synthesis of substituted 1,2,4-triazoles is often complicated by challenges in chemo- and regioselectivity. Chemoselectivity issues can arise from the multiple reactive sites present in the precursors. Aminoguanidine, for example, possesses several nucleophilic nitrogen atoms, and malonic acid derivatives have multiple electrophilic centers.
A significant chemoselectivity challenge during the initial condensation of aminoguanidine and malonic acid is the potential formation of bis(5-amino-1,2,4-triazol-3-yl)methane as a byproduct. This occurs when two molecules of aminoguanidine react with one molecule of malonic acid. The formation of this byproduct can be controlled by carefully managing the stoichiometry and concentration of the reactants. Studies have shown that the molar ratio of aminoguanidine to malonic acid is a critical factor in maximizing the yield of the desired monosubstituted product.
Regioselectivity is a major concern in the synthesis of 1,2,4-triazoles, particularly when substituted hydrazines are used, which can lead to the formation of different isomers (e.g., 1,3,5-trisubstituted vs. 1,2,4-trisubstituted triazoles). In the synthesis of the title compound starting from aminoguanidine and malonic acid, the primary regiochemical question is the orientation of the cyclization of the guanylhydrazide intermediate. However, the inherent symmetry of the aminoguanidine precursor with respect to its terminal amino groups simplifies this issue, leading predominantly to the desired 3,5-disubstituted 1,2,4-triazole.
A more pertinent regioselectivity challenge for this compound arises from the tautomerism of the triazole ring and the potential for alkylation at different ring nitrogen atoms (N1, N2, or N4) in subsequent reactions. The 1H-1,2,4-triazole core can exist in different tautomeric forms, and its deprotonated anion has three nucleophilic nitrogen sites. Alkylation reactions on similar S-substituted 1,2,4-triazoles have demonstrated that mixtures of N1 and N2 alkylated isomers can be formed. While N2 alkylation is often preferentially formed, steric effects can influence the regioselectivity. Although the synthesis of the title compound itself may not involve N-alkylation, any further modification of the triazole ring would need to address this regioselectivity challenge.
Table 2: Potential Selectivity Issues and Control Strategies
| Challenge | Description | Potential Undesired Product(s) | Control Strategy |
|---|---|---|---|
| Chemoselectivity | Reaction of two aminoguanidine molecules with one malonic acid molecule. | bis(5-amino-1,2,4-triazol-3-yl)methane | Precise control of reactant stoichiometry (molar ratio of aminoguanidine to malonic acid). |
Spectroscopic and Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of 2 5 Amino 1h 1,2,4 Triazol 3 Yl Acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of 2-(5-amino-1H-1,2,4-triazol-3-yl)acetamide. Both ¹H and ¹³C NMR provide detailed information about the molecule's atomic framework.
In ¹H NMR spectroscopy, the chemical shifts, integration, and multiplicity of the proton signals allow for the assignment of each hydrogen atom in the molecule. For a related compound, 3-(5-amino-1H-1,2,4-triazol-3-yl)-1-morpholinopropan-1-one, the following signals were observed in DMSO-d₆: a broad singlet for the amino (NH₂) protons around 5.58 ppm, a broad singlet for the triazole NH proton at approximately 11.79 ppm, and signals for the methylene (B1212753) (CH₂) groups of the side chain. nih.gov For this compound, one would expect to see distinct signals for the acetamide's CH₂ group, the amide's NH₂ protons, the triazole's amino NH₂ protons, and the triazole ring's NH proton.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectra of 1,2,4-triazole (B32235) derivatives often show two characteristic broad signals for the triazole ring carbons, a result of the rapid proton exchange in the tautomeric equilibrium between different forms (e.g., 1H, 2H, and 4H tautomers). nih.govresearchgate.net This tautomerism can make the signals from the triazole ring carbons difficult to distinguish individually under standard experimental conditions. nih.gov The spectrum would also feature distinct signals for the carbonyl (C=O) carbon and the methylene (CH₂) carbon of the acetamide (B32628) group.
A study of various 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides showed that the 5-amino-1H-1,2,4-triazole tautomer is generally the predominant form in solution. nih.gov Theoretical calculations combined with experimental NMR data can help elucidate the specific tautomeric forms present. ufv.br
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆ This table is predictive and based on data from analogous structures.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Acetamide -CH₂- | ~3.5 - 4.0 (s) | ~40 - 45 |
| Amide -CONH₂ | ~7.0 - 7.5 (br s) | - |
| Triazole -NH₂ | ~5.5 - 6.0 (br s) | - |
| Triazole C3 & C5 | - | ~150 - 160 (broad) |
| Carbonyl C=O | - | ~170 - 175 |
Mass Spectrometry (MS) Techniques for Molecular Structure and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₄H₇N₅O and a monoisotopic mass of 141.06506 g/mol . epa.gov In high-resolution mass spectrometry (HRMS), this precise mass can be used to confirm the elemental formula.
When analyzed by techniques like Electrospray Ionization (ESI), the compound would typically be observed as its protonated molecule, [M+H]⁺, at an m/z value of approximately 142.072. The fragmentation pattern observed in tandem MS (MS/MS) provides further structural evidence. Key fragmentation pathways for this molecule would likely involve:
Loss of the acetamide side chain: Cleavage of the C-C bond between the triazole ring and the methylene group.
Loss of ammonia (B1221849) (NH₃): From either the amino group on the triazole ring or the primary amide.
Loss of ketene (B1206846) (CH₂=C=O): A characteristic fragmentation of primary acetamides.
Ring fragmentation: Cleavage of the triazole ring itself, leading to smaller nitrogen-containing fragments.
Analysis of related 1,2,4-triazole derivatives confirms that the fragmentation patterns are highly dependent on the nature and position of substituents on the triazole ring. dnu.dp.ua
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by analyzing their characteristic vibrational modes.
The IR spectrum is expected to show several key absorption bands. For various 4-amino-5-mercapto-1,2,4-triazole derivatives, characteristic bands are observed for N-H stretching vibrations of the primary amino group (typically around 3330-3280 cm⁻¹), C-H stretching (around 3150-3040 cm⁻¹), and C=N stretching from the triazole ring (around 1615-1590 cm⁻¹). mdpi.com The spectrum of this compound would also prominently feature the vibrations of the acetamide group: a strong C=O stretching band (Amide I) around 1660 cm⁻¹, and N-H bending vibrations (Amide II) around 1600 cm⁻¹.
Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The steady absorption and resonance Raman spectra of related compounds like 3-amino-5-mercapto-1,2,4-triazole (B94436) have shown that the molecular structure is sensitive to the surrounding environment, such as solvent polarity. rsc.org
Table 2: Characteristic IR Absorption Bands for this compound This table is predictive and based on data from analogous structures.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Amino (-NH₂) & Amide (-NH₂) | 3400 - 3200 (broad) |
| C-H Stretch | Aliphatic (-CH₂-) | 2950 - 2850 |
| C=O Stretch (Amide I) | Acetamide (-CONH₂) | 1680 - 1640 (strong) |
| C=N Stretch | Triazole Ring | 1620 - 1580 |
X-ray Crystallography for Solid-State Structure Determination and Crystal Packing
X-ray crystallography provides the most definitive structural information for a compound in its solid state, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.
For this compound, a similar extensive hydrogen-bonding network would be expected. The amino group on the triazole, the triazole ring nitrogens, and the primary amide group all contain hydrogen bond donors and acceptors. These interactions would dictate the crystal packing and influence physical properties such as melting point and solubility. X-ray analysis would also confirm the predominant tautomeric form present in the solid state.
Table 3: Illustrative Crystal Data from a Related Compound, N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₈N₆O |
| Crystal System | Tetragonal |
| Space Group | I4₁/a |
| a (Å) | 9.5480 (5) |
| c (Å) | 21.9570 (9) |
| V (ų) | 2001.69 (17) |
Chromatographic Techniques (HPLC, GC-MS) for Separation and Purity Profiling
Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is well-suited for analyzing this polar, non-volatile compound. A typical method would employ reversed-phase chromatography using a C18 column. A mobile phase consisting of a buffered aqueous solution (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier like methanol (B129727) or acetonitrile (B52724) would be used, likely with a gradient elution to ensure good separation of any impurities with different polarities. Detection is commonly achieved using a UV detector, as the triazole ring is UV-active. An HPLC method developed for a similar compound, 3-amino-5-mercapto-1,2,4-triazole, utilized a C18 column with gradient elution and fluorescence detection after derivatization. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is generally less suitable for this compound in its native form due to its high polarity and low volatility. Direct analysis would likely lead to poor peak shape and thermal decomposition in the injector or column. dnu.dp.ua However, analysis could be possible after derivatization to create a more volatile and thermally stable analogue. Studies on other 1,2,4-triazole derivatives have shown that chromatographic behavior under GC conditions is significantly affected by the polarity of the substituents. dnu.dp.ua
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior Studies
Thermal analysis techniques like TGA and DSC are used to investigate the thermal stability and phase behavior of the compound.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A TGA thermogram of this compound would reveal its decomposition temperature. The analysis of various energetic salts based on 1,2,4-triazole has shown that these compounds can exhibit high thermal stability, with decomposition temperatures sometimes exceeding 280-330 °C. energetic-materials.org.cn The TGA curve would show a distinct mass loss step corresponding to the decomposition of the molecule.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. A DSC thermogram would show an endothermic peak corresponding to the compound's melting point. It would also reveal any phase transitions and show exothermic peaks associated with thermal decomposition. For many 1,2,4-triazole derivatives, DSC analysis is used to determine their thermal stability and decomposition kinetics. researchgate.net The combination of TGA and DSC provides a comprehensive profile of the compound's thermal behavior. energetic-materials.org.cn
Computational and Theoretical Investigations of 2 5 Amino 1h 1,2,4 Triazol 3 Yl Acetamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in predicting the electronic behavior of molecules. These methods can determine electron distribution, orbital energies, and various reactivity descriptors, providing a quantitative basis for understanding chemical behavior.
Density Functional Theory (DFT) is a mainstay of computational chemistry, balancing accuracy with computational cost. A typical DFT study on 2-(5-amino-1H-1,2,4-triazol-3-yl)acetamide would involve geometry optimization and the calculation of electronic properties using a functional like B3LYP and a basis set such as 6-311++G(d,p).
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For amino-triazole systems, the HOMO is often localized on the electron-rich amino group and the triazole ring, while the LUMO may be distributed across the triazole and acetamide (B32628) moieties.
Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites. For this compound, the nitrogen atoms of the triazole ring and the oxygen atom of the acetamide group are expected to be primary sites for electrophilic attack.
Table 1: Predicted Electronic Properties from DFT Calculations
| Property | Predicted Value/Characteristic | Significance |
|---|---|---|
| HOMO Energy | High | Indicates propensity to donate electrons. |
| LUMO Energy | Low | Indicates propensity to accept electrons. |
| HOMO-LUMO Gap | Moderate | Suggests moderate chemical stability. |
| Dipole Moment | Significant | Indicates a polar molecule with notable intermolecular interactions. |
| MEP Negative Regions | Nitrogen atoms (triazole), Oxygen atom (acetamide) | Sites for electrophilic attack and hydrogen bonding. |
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain properties, albeit at a greater computational expense. These methods are particularly valuable for calculating electron correlation effects more precisely. In the study of this compound, ab initio calculations would be employed to refine the energies of different tautomers and conformers, providing a benchmark for the results obtained from DFT. Given the potential for tautomerism in the 1,2,4-triazole (B32235) ring (1H, 2H, and 4H forms), high-level ab initio calculations are essential for accurately determining the relative stabilities of these forms.
Molecular Modeling and Simulation Approaches
While quantum chemical calculations focus on the electronic structure of a single molecule, molecular modeling and simulation techniques explore the dynamic behavior and interactions of molecules in larger systems.
The flexibility of the acetamide side chain allows this compound to adopt multiple conformations. Conformational analysis involves systematically rotating the rotatable bonds to map the potential energy surface and identify low-energy, stable conformers. The key dihedral angles would be around the C-C bond connecting the triazole ring and the acetamide group, and the C-N bond of the acetamide. The results would reveal the most probable shapes of the molecule in the gas phase and in solution, which is crucial for understanding its biological activity and intermolecular interactions. It is expected that conformations allowing for intramolecular hydrogen bonding between the amino group and the acetamide carbonyl would be energetically favorable.
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. By simulating the molecule in a solvent box (e.g., water), MD can explore how solvent molecules interact with the solute and influence its conformation and dynamics. For this compound, MD simulations would highlight the formation and breaking of hydrogen bonds with water molecules at the amino, amide, and triazole nitrogen sites. Radial distribution functions (RDFs) derived from these simulations would quantify the structuring of solvent around these functional groups, offering insights into solvation and solubility.
Prediction of Spectroscopic Signatures and Comparative Analysis with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to interpret and verify experimental spectra.
Theoretical calculations using methods like Gauge-Independent Atomic Orbital (GIAO) within a DFT framework can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predicted shifts, when compared to experimental data, can help in the structural elucidation and assignment of signals.
Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated. The computed vibrational modes can be visualized to understand the atomic motions associated with each peak. For this compound, characteristic vibrational modes would include N-H stretching of the amino and amide groups, C=O stretching of the acetamide, and various stretching and bending modes of the triazole ring. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental results.
Table 2: Predicted Spectroscopic Data for this compound
| Spectrum | Predicted Key Signals | Interpretation |
|---|---|---|
| ¹H NMR | Peaks for NH₂ protons, CH₂ protons, NH proton. | Chemical shifts would be influenced by the electronic environment and hydrogen bonding. |
| ¹³C NMR | Signals for triazole ring carbons and acetamide carbons (C=O and CH₂). | Provides information on the carbon skeleton. |
Theoretical Studies on Reaction Mechanisms and Kinetic Profiles Involving this compound
A comprehensive search of scientific literature and chemical databases did not yield any specific theoretical studies focused on the reaction mechanisms or kinetic profiles of the compound this compound. Computational and theoretical investigations, such as Density Functional Theory (DFT) studies, which are pivotal for elucidating reaction pathways, transition states, and activation energies, have been conducted on various other derivatives of 1,2,4-triazole. These studies on related compounds have explored aspects like tautomerism, electronic properties, and potential reaction pathways. However, direct computational analyses of the reaction mechanisms and kinetic profiles specifically for this compound are not available in the reviewed literature. Therefore, no data tables or detailed research findings on this specific topic can be presented.
Reactivity, Mechanistic Studies, and Molecular Interactions of 2 5 Amino 1h 1,2,4 Triazol 3 Yl Acetamide
Electrophilic and Nucleophilic Reactivity of the Triazole Ring System
The 1,2,4-triazole (B32235) ring in 2-(5-amino-1H-1,2,4-triazol-3-yl)acetamide is an electron-rich system, which influences its reactivity. The nitrogen atoms within the triazole ring can participate in nucleophilic substitutions. evitachem.com Computational and experimental studies on C-amino-1H-1,2,4-triazoles indicate that the global nucleophilicity of 3-amino-1H-1,2,4-triazoles is generally high. nih.gov
The reactivity towards electrophiles is selective. Increasing the hardness of an electrophile tends to favor attack at the N-4 position of the triazole ring. Conversely, softer electrophiles are more likely to react at the N-2 position and the exocyclic amino group. nih.gov Alkylation reactions of substituted 3-amino-1H-1,2,4-triazoles with alkyl halides often exhibit low selectivity, with reactions occurring at the N-2 and N-4 atoms, as well as the 3-NH2 group. nih.gov
Reactivity of the Amino and Acetamide (B32628) Functional Groups
The acetamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. evitachem.com Furthermore, the acetamide moiety can be a target for various chemical modifications. For instance, the synthesis of N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)acetamide involves the reaction of a carboxylic acid precursor with acetic anhydride (B1165640) or acetyl chloride. ontosight.ai The acetylation of 5-amino-1H- evitachem.comnih.govnih.govtriazole can lead to a mixture of mono-, di-, and triacetylated derivatives depending on the reaction conditions. nih.gov
Acid-Base Properties and Protonation/Deprotonation Studies in Solution and Gas Phase
The presence of multiple nitrogen atoms in the triazole ring, along with the amino group, imparts both acidic and basic properties to this compound. The triazole ring can be protonated, and density functional theory (DFT) calculations on 1,2,4-triazole suggest that the N4 position is a preferred site for protonation. dnu.dp.ua
The molecule contains acidic protons, particularly on the amino group and the triazole ring, which can be deprotonated. nih.gov This ability to exist in both neutral and anionic forms is crucial for its coordination chemistry and interactions with biological targets. nih.gov
Investigation of Reaction Intermediates and Transition States Through Kinetic and Spectroscopic Methods
The synthesis of derivatives of this compound often involves the formation of reaction intermediates. For example, the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides can proceed through a nucleophilic ring opening of N-guanidinosuccinimide by amines, followed by cyclocondensation and closure of the 1,2,4-triazole ring. nih.gov
Computational studies, including the calculation of transition state energies, have been employed to understand the reaction pathways in the alkylation of C-amino-1,2,4-triazoles. nih.gov Spectroscopic methods such as NMR and IR are essential for characterizing the final products and, in some cases, can provide insights into the structure of stable intermediates. nih.govmdpi.com
Degradation Pathways and Stability Studies Under Varied Chemical Environments
The stability of this compound is influenced by environmental factors such as pH, temperature, and the presence of oxidizing agents. researchgate.net Generally, triazole derivatives are known for their stability. evitachem.com
Hydrolysis is a common degradation pathway for the acetamide group, which can be cleaved under acidic or basic conditions. evitachem.comresearchgate.net Forced degradation studies on related complex molecules containing heterocyclic rings have shown that degradation can occur under acidic, basic, and oxidative stress. researchgate.net For instance, hydrolysis of amides is a well-documented degradation pathway. nih.gov The stability of triazole-containing compounds in aqueous solutions can be pH-dependent. nih.gov
Molecular Docking and Ligand-Receptor Interaction Studies with Protein Targets
Molecular docking studies are frequently used to predict the binding modes and affinities of 1,2,4-triazole derivatives with various protein targets. nih.govijper.orgpnrjournal.com These studies help in understanding the key interactions that contribute to the biological activity of these compounds.
For example, docking studies with 1,2,4-triazole-based acetamides have shown excellent binding affinities to protein kinases such as c-kit tyrosine kinase and protein kinase B. nih.gov The triazole moiety often plays a crucial role in these interactions by forming hydrogen bonds and coordinating with metal ions in the active sites of enzymes. evitachem.com The binding of 1,2,4-triazole derivatives to proteins like bovine serum albumin (BSA) has also been investigated to understand their pharmacokinetic properties. researchgate.net
Exploration of Potential Molecular Targets and Binding Site Analysis through Computational and Biochemical Assays
Computational and biochemical assays are employed to identify and validate the molecular targets of this compound and its derivatives. pensoft.netcam.ac.uk The diverse biological activities reported for 1,2,4-triazoles suggest a wide range of potential targets. mdpi.com
Binding site analysis through molecular docking can reveal specific amino acid residues that are crucial for ligand-receptor interactions. pensoft.net For instance, studies on 1,2,4-triazole derivatives as potential antioxidant agents have involved docking against multiple enzymes to understand their mechanism of action. pensoft.net The identification of ligand-receptor pairs is a key area of research for understanding cellular communication and drug action. github.com
Rational Design and Synthesis of Derivatives and Analogs of 2 5 Amino 1h 1,2,4 Triazol 3 Yl Acetamide
Strategies for Structural Modification of the Triazole Moiety
N-Substitution: The triazole ring has two potential sites for substitution (N1, N2, or N4). Alkylation or arylation at these positions can significantly alter the molecule's steric and electronic properties. For instance, the introduction of aryl groups at the N1 position can be achieved through multicomponent reactions involving anilines, which can introduce steric bulk and potential for pi-stacking interactions with biological targets. acs.org The regioselectivity of these substitutions is a critical consideration in the synthetic design.
C-Substitution: The C5 carbon (adjacent to the amino group) is another site for modification. While the parent compound has an amino group at this position, synthetic strategies allow for the introduction of other functionalities. One-pot reactions involving thiourea, dimethyl sulfate, and various hydrazides can yield diverse 5-substituted 3-amino-1,2,4-triazoles, demonstrating the feasibility of altering this position. mdpi.com
A summary of common substitution strategies on the triazole ring is presented below.
| Position | Modification Type | Example Reagents/Reaction | Potential Impact |
| N1/N2/N4 | Alkylation / Arylation | Alkyl halides, Arylboronic acids (cross-coupling) | Modulates solubility, steric hindrance, and electronic properties. acs.org |
| C5 | Functional Group Interconversion | Diazotization of amino group followed by substitution | Alters hydrogen bonding capacity and chemical reactivity. |
| C5 | Direct Synthesis | Condensation of carboxylic acids with aminoguanidine (B1677879). mdpi.com | Allows introduction of diverse substituents like alkyl, aryl, or heterocyclic groups. |
Derivatization at the Amino Group via Amidation, Alkylation, and Acylation Reactions
The exocyclic amino group at the C5 position is a prime target for derivatization due to its nucleophilicity.
Acylation and Amidation: The amino group can be readily acylated to form amides. Reaction with acetylating agents like acetic anhydride (B1165640) or acetyl chloride can yield N-acetylated derivatives. nih.gov Studies on the acetylation of 5-amino-1H- nih.govresearchgate.netrsc.orgtriazole have shown that reaction conditions can be tuned to achieve selective mono- or di-acetylation. nih.gov Similarly, reaction with other acid chlorides or activated carboxylic acids can introduce a wide range of acyl groups, forming various amides. For example, N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide was synthesized by reacting 3,5-diamino-1,2,4-triazole with ethyl 2-picolinate. nih.gov
Alkylation: Direct alkylation of the amino group can be challenging due to the potential for reaction at the ring nitrogens, which are often more nucleophilic. researchgate.net However, reductive amination with aldehydes or ketones provides a viable route to mono- or di-alkylated products.
Urea (B33335) and Thiourea Formation: Reaction with isocyanates or isothiocyanates can convert the amino group into substituted ureas or thioureas, respectively. These functional groups can introduce new hydrogen bonding donors and acceptors, significantly altering the molecule's interaction profile.
| Reaction Type | Reagents | Product Functional Group | Reference |
| Acylation | Acetic anhydride, Acetyl chloride | Acetamide (B32628) | nih.gov |
| Amidation | Ethyl 2-picolinate | Pyridine-2-carboxamide | nih.gov |
| Urea Formation | Isocyanates | Substituted Urea | N/A |
| Thiourea Formation | Isothiocyanates | Substituted Thiourea | N/A |
| N-Arylation | Aryl halides (Buchwald-Hartwig) | N-Aryl amine | mdpi.com |
Modifications of the Acetamide Side Chain: Homologation and Replacement Strategies
The acetamide side chain at the C3 position is crucial for the molecule's identity and offers several avenues for modification.
Homologation: The length of the alkyl chain between the triazole ring and the amide carbonyl can be extended. For example, derivatives like 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides have been synthesized, representing a one-carbon chain extension (homologation). rsc.org This modification alters the flexibility and spatial orientation of the terminal amide group.
Side Chain Substitution: The methylene (B1212753) bridge (-CH2-) of the acetamide group can be substituted. Efficient synthetic routes have been developed for α-mono- and α,α-disubstituted 2-(1H-1,2,4-triazol-3-yl)acetates via the Pinner reaction, which can then be converted to the corresponding amides. nih.gov This allows for the introduction of various substituents to create steric bulk or new interaction points.
Replacement of the Amide Nitrogen Substituent: The primary amide of the parent compound can be converted to secondary or tertiary amides by synthesizing the corresponding triazolyl acetic acid and coupling it with primary or secondary amines. This is a common strategy to explore the hydrophobic pocket of target proteins. A wide variety of acetamide derivatives of 1,2,4-triazoles have been synthesized with different N-substituents, including those bearing azinane moieties. tubitak.gov.trarchivepp.com
| Modification Strategy | Description | Example Structure | Reference |
| Homologation | Increasing the length of the linker. | 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide | rsc.org |
| α-Substitution | Adding substituents to the methylene group. | 2-alkyl-2-(5-amino-1H-1,2,4-triazol-3-yl)acetamide | nih.gov |
| N-Substitution | Replacing amide hydrogens with alkyl/aryl groups. | N-benzyl-2-(5-amino-1H-1,2,4-triazol-3-yl)acetamide | researchgate.net |
| Functional Group Replacement | Replacing the amide with other groups like esters or ketones. | Ethyl 2-(5-amino-1H-1,2,4-triazol-3-yl)acetate | researchgate.net |
Stereochemical Considerations and Enantioselective Synthesis of Chiral Analogs
The introduction of stereocenters into the derivatives of 2-(5-amino-1H-1,2,4-triazol-3-yl)acetamide can lead to enantiomers with distinct biological activities. Chirality can be introduced in several ways:
At the Acetamide Side Chain: Substitution at the α-carbon of the acetamide side chain creates a stereocenter. Enantioselective synthesis can be achieved by using chiral auxiliaries or asymmetric catalysis during the alkylation step.
On the N-Substituent of the Triazole Ring: If a chiral substituent is attached to a triazole nitrogen, diastereomers can be formed.
Atropisomerism: When bulky substituents are present on the N-aryl portion of the triazole ring, restricted rotation around the C-N bond can lead to stable, separable atropisomers. The catalytic enantioselective synthesis of such atropisomeric N-aryl 1,2,4-triazoles has been achieved using chiral phosphoric acid catalysts, yielding high enantiomeric ratios. nih.gov
The development of chiral ligands based on the 1,2,4-triazole (B32235) scaffold has also been explored for use in transition metal-catalyzed asymmetric reactions, demonstrating the utility of this heterocycle in stereocontrolled synthesis. rsc.org
Multi-component Reactions for Efficient Derivative Synthesis
Multi-component reactions (MCRs) are highly efficient for building molecular complexity in a single step, making them ideal for generating libraries of derivatives. Several MCRs are applicable to the synthesis of the 1,2,4-triazole core.
Three-Component Synthesis: A general and highly regioselective one-pot process for synthesizing 1,3,5-trisubstituted 1,2,4-triazoles has been developed from carboxylic acids, primary amidines, and monosubstituted hydrazines. researchgate.net This strategy can be adapted to build the core of the target molecule with desired substitutions in a single operation.
Green Synthesis Approaches: MCRs have been developed under green chemistry conditions. For example, triazole-containing amino acid derivatives have been prepared via an MCR using lemon juice as an acidic catalyst. researchgate.net
Direct Arylation: A multicomponent process for synthesizing 1-aryl 1,2,4-triazoles directly from anilines has been explored, offering a streamlined route to N-aryl derivatives. acs.org
These MCR strategies offer rapid access to a diverse range of analogs, facilitating efficient exploration of the chemical space around the parent compound.
Structure-Activity Relationship (SAR) Principles and Theoretical Predictions for Molecular Interaction Potentials of Derivatives
Understanding the Structure-Activity Relationship (SAR) is fundamental to rationally designing more potent and selective derivatives. This involves correlating specific structural changes with their effect on biological activity.
Key SAR Principles for Triazole Derivatives:
Substituents on the Triazole Ring: The nature and position of substituents on the triazole ring can drastically affect activity. For instance, in certain series of COX-2 inhibitors, the potency and selectivity are highly dependent on the substituents at the C3 and C4 positions. archivepp.com
The Amino Group: Modification of the 5-amino group can influence hydrogen bonding interactions. Converting it to an amide or urea can introduce new interaction points, but may also add steric bulk that could be detrimental or beneficial depending on the target's topology.
The Acetamide Side Chain: The N-substituent on the acetamide moiety often explores a hydrophobic binding pocket. The size, shape, and lipophilicity of this substituent are critical. Docking studies of various acetamide derivatives often show strong interactions between the amide functional group and key amino acid residues like serine or tryptophan in the active site. archivepp.com
Theoretical Predictions and Molecular Modeling: Computational chemistry plays a vital role in predicting the interaction potential of newly designed derivatives before their synthesis.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. It can be used to rationalize the SAR of existing compounds and to prioritize the synthesis of new derivatives with predicted higher binding affinity. researchgate.netuobaghdad.edu.iq For example, docking studies can reveal key hydrogen bonds, hydrophobic interactions, or pi-stacking that contribute to binding.
Molecular Dynamics (MD) Simulations: MD simulations can assess the stability of a ligand-protein complex over time, providing insights into the dynamic nature of the interaction. uobaghdad.edu.iq
Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate chemical structures with biological activity, allowing for the prediction of potency for untested compounds.
By combining these SAR principles and theoretical predictions, researchers can more efficiently navigate the chemical space to design derivatives of this compound with improved therapeutic properties.
Advanced Applications of 2 5 Amino 1h 1,2,4 Triazol 3 Yl Acetamide in Organic Synthesis and Material Science
Role as a Building Block in Complex Heterocyclic Synthesis
The structure of 2-(5-amino-1H-1,2,4-triazol-3-yl)acetamide, with its multiple reactive sites, makes it an ideal starting material for the synthesis of complex heterocyclic compounds. The amino group on the triazole ring can readily participate in condensation reactions, while the acetamide (B32628) moiety offers further opportunities for chemical modification.
One of the most notable applications of this compound is in the synthesis of fused heterocyclic systems, particularly researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyrimidines. nih.gov These bicyclic structures are of significant interest in medicinal chemistry due to their structural similarity to purines. The synthesis typically involves the cyclocondensation of the 3-amino-1,2,4-triazole core with 1,3-dicarbonyl compounds or their synthetic equivalents. nih.gov The reaction of this compound with various diketones can lead to a diverse range of substituted triazolopyrimidines, demonstrating the compound's utility as a versatile precursor.
The general reaction scheme for the synthesis of researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyrimidines from 3-amino-1,2,4-triazoles is presented in the table below.
| Starting Material | Reagent | Resulting Heterocycle |
| 3-amino-1,2,4-triazole derivative | 1,3-Dicarbonyl compound | researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyrimidine |
| 3-amino-1,2,4-triazole derivative | α,β-Unsaturated carbonyl compound | researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyrimidine |
Utilization in the Synthesis of Diverse Organic Molecules and Pharmaceutical Scaffolds
Beyond fused heterocycles, this compound serves as a key intermediate in the synthesis of a variety of organic molecules and pharmaceutical scaffolds. The presence of both an amino and an acetamide group allows for stepwise or one-pot multicomponent reactions to build molecular complexity.
Derivatives of this compound, such as 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, have been synthesized through complementary pathways, highlighting the adaptability of the core structure. nih.govrsc.org These synthetic strategies often depend on the nucleophilicity of the amine used in the reaction. For instance, one pathway may involve the initial preparation of N-guanidinosuccinimide, which then reacts with amines to form the desired triazole derivative. nih.govrsc.org This flexibility allows for the creation of a library of compounds with varying substituents, which is crucial for structure-activity relationship studies in drug discovery.
The triazole-acetamide framework is a recognized scaffold in medicinal chemistry. For example, various triazole-acetamide hybrids have been investigated for their biological activities. The ability to modify the acetamide portion of the molecule, as well as the triazole ring, provides a pathway to fine-tune the pharmacological properties of the resulting compounds.
Applications in Ligand Design for Coordination Chemistry and Catalysis
The nitrogen-rich 1,2,4-triazole (B32235) ring, along with the amino and acetamide groups, endows this compound with excellent coordinating properties, making it a valuable ligand in coordination chemistry. The triazole ring can act as a bridging ligand between metal centers, leading to the formation of polynuclear complexes and coordination polymers. nih.gov
The compound can present multiple donor atoms for coordination with metal ions, and the flexibility of the acetamide side chain allows for the formation of stable chelate rings. nih.gov This has led to the synthesis of a variety of metal complexes with interesting structural and electronic properties.
The catalytic activity of metal complexes is highly dependent on the ligand environment. Ruthenium(II) complexes featuring triazole-based ligands have been shown to be effective catalysts for the transfer hydrogenation of ketones and aldehydes, using ethanol (B145695) as both a solvent and a hydrogen source. scielo.org.mx While specific studies on the catalytic activity of a complex derived directly from this compound are not extensively detailed, the known catalytic capabilities of similar triazole-ligated metal centers suggest its potential in this area. The development of chiral metal complexes with amino acid-conjugated ligands for asymmetric hydrogenation reactions further underscores the potential for developing catalytic systems based on this scaffold. irb.hrmdpi.com
Potential as a Precursor for Novel Chemical Entities with Tailored Properties
The inherent reactivity of this compound allows for its use as a precursor to generate novel chemical entities with specific, tailored properties. Through targeted chemical modifications, the physical, chemical, and biological characteristics of the resulting molecules can be fine-tuned.
For example, the amino group can be diazotized and replaced with a variety of other functional groups, or it can be acylated or alkylated to introduce new side chains. The acetamide group can also be hydrolyzed to the corresponding carboxylic acid, which can then be further functionalized. These modifications can lead to compounds with enhanced biological activity, improved solubility, or specific material properties.
The synthesis of nitrogen-rich energetic salts from 5-amino-1H-1,2,4-triazole-3-carbohydrazide, a closely related derivative, demonstrates a strategy of combining energetic moieties to create new materials with high thermal stability and low sensitivity. rsc.org This approach of "energetic moiety combination" highlights the potential for using the core triazole structure as a platform for developing new functional materials.
Contribution to Material Science: Polymer Precursors, Supramolecular Assemblies, and Metal-Organic Framework Components
In the realm of material science, this compound and its derivatives have shown promise in several areas, including as polymer precursors, in the formation of supramolecular assemblies, and as components of metal-organic frameworks (MOFs).
Polymer Precursors: The presence of two reactive amino groups (one on the triazole ring and one from the acetamide after potential hydrolysis) makes this compound a potential monomer for the synthesis of polyamides. Polyamides derived from diamines containing triazole rings have been synthesized and shown to possess good thermal stability and solubility in a range of organic solvents. scielo.br The incorporation of the triazole ring into the polymer backbone can impart desirable properties such as rigidity and thermal resistance.
Supramolecular Assemblies: The molecule's ability to participate in extensive hydrogen bonding is a key feature for the construction of supramolecular assemblies. The amino group, the triazole nitrogen atoms, and the amide group can all act as hydrogen bond donors and acceptors. In the solid state, derivatives of this compound have been shown to form infinite three-dimensional networks through a complex system of N—H⋯N and N—H⋯O hydrogen bonds. nih.gov These non-covalent interactions play a crucial role in determining the packing of the molecules in the crystal lattice and can be exploited to design materials with specific topologies and properties.
Metal-Organic Framework Components: Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The versatile coordination modes of the triazole ring make it an excellent candidate for use as a linker in the synthesis of MOFs. rsc.orgnih.gov Triazole-containing ligands have been successfully used to construct MOFs with diverse structures and properties, including applications in gas storage and catalysis. rsc.orgnih.govmdpi.com The amino and acetamide functionalities of this compound offer additional sites for coordination or for post-synthetic modification of the MOF, allowing for the tuning of the framework's properties for specific applications. ekb.eg
Below is a summary of the applications in material science.
| Application Area | Key Feature of the Compound | Resulting Material/Assembly |
| Polymer Precursors | Presence of reactive amino groups | Polyamides with enhanced thermal stability |
| Supramolecular Assemblies | Hydrogen bonding capabilities (N-H, C=O) | Three-dimensional hydrogen-bonded networks |
| Metal-Organic Frameworks | Coordinating triazole ring and functional groups | Porous materials for catalysis and gas storage |
Future Research Directions and Emerging Paradigms in the Study of 2 5 Amino 1h 1,2,4 Triazol 3 Yl Acetamide
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry and Synthesis Optimization
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the study of heterocyclic compounds like 2-(5-amino-1H-1,2,4-triazol-3-yl)acetamide. Machine learning (ML) algorithms can analyze vast datasets to identify patterns and make predictions, thereby accelerating the discovery and development of novel molecules. numberanalytics.comiscientific.org
Future research will likely leverage AI to:
Predict Physicochemical and Biological Properties: ML models can be trained to forecast the properties of novel derivatives of this compound, such as solubility, stability, and potential biological activity, guiding synthetic efforts toward compounds with the most desirable characteristics. numberanalytics.commdpi.com
Optimize Synthesis Routes: Computer-Aided Synthesis Planning (CASP) tools, enhanced by AI, can propose the most efficient and cost-effective synthetic pathways. numberanalytics.comnih.gov These systems can learn from the existing reaction literature to suggest optimal reagents, conditions, and catalysts, potentially uncovering non-intuitive routes to the target molecule and its analogs. iscientific.orgnih.gov
Design Novel Derivatives: Generative AI models can design new molecules based on the this compound scaffold, tailored for specific functions. By defining desired parameters, researchers can use these models to explore a vast chemical space for derivatives with enhanced performance characteristics.
| AI/ML Application Area | Potential Impact on this compound Research | Relevant Techniques |
| Property Prediction | Rapidly screen virtual derivatives for desired traits, minimizing resource-intensive lab work. numberanalytics.com | Quantitative Structure-Activity Relationship (QSAR), Deep Neural Networks (DNN), Gradient Boosting. nih.gov |
| Synthesis Planning | Identify more efficient, sustainable, and higher-yield synthetic pathways. nih.gov | Retrosynthetic Analysis Models, Sequence-to-Sequence Models. nih.gov |
| Novel Compound Design | Generate innovative molecular structures with optimized properties for specific applications. | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs). |
Exploration of Novel Synthetic Methodologies: Photocatalysis, Electrochemistry, and Mechanochemistry
Moving beyond traditional synthesis, future work on this compound will benefit from adopting green and sustainable chemical methodologies. These approaches offer advantages such as mild reaction conditions, reduced waste, and unique reactivity. nih.gov
Photocatalysis: The use of light to drive chemical reactions offers a powerful tool for forming the 1,2,4-triazole (B32235) ring. rsc.orgrsc.org For instance, photochemical excitation of specific precursors can generate reactive intermediates like triplet species or azomethine ylides, which can then undergo cycloaddition reactions to form the triazole core under mild conditions. rsc.orgresearchgate.net This could provide new pathways for synthesizing complex derivatives of this compound.
Electrochemistry: Electrochemical synthesis, which uses electricity to mediate redox reactions, is an emerging sustainable alternative to conventional methods that often rely on stoichiometric chemical oxidants or reductants. researchgate.netnih.gov The electrosynthesis of nitrogen-containing heterocycles is a rapidly growing field, providing an efficient platform for generating key intermediates under environmentally benign conditions. nih.govresearchgate.net This approach could be applied to construct the 1,2,4-triazole ring or functionalize the core structure of this compound. beilstein-journals.org
Mechanochemistry: This solvent-free or low-solvent technique uses mechanical force (e.g., ball milling) to induce chemical reactions. nih.gov Mechanochemical synthesis has been successfully applied to produce 1,2,3-triazoles and could be adapted for 1,2,4-triazole systems. nih.govorganic-chemistry.orgingentaconnect.com This method is highly efficient, reduces waste, and can sometimes lead to different product selectivities compared to solution-phase reactions. researchgate.net
| Synthetic Methodology | Core Principle | Potential Advantages for Synthesizing this compound |
| Photocatalysis | Using light to generate reactive intermediates for chemical transformations. rsc.org | High selectivity, mild reaction conditions, access to unique reaction pathways. researchgate.net |
| Electrochemistry | Using electrical current to drive oxidation and reduction reactions. nih.gov | Reduced use of chemical reagents, high functional group tolerance, tunable reactivity via electrode potential. researchgate.netnih.gov |
| Mechanochemistry | Using mechanical energy to initiate reactions in the solid state. nih.gov | Environmentally friendly (solvent-free), rapid reaction times, potential for novel reactivity. nih.govingentaconnect.com |
Development of Advanced In Situ and Real-Time Characterization Techniques for Reaction Monitoring
A deeper understanding of the formation mechanism of this compound is crucial for optimizing its synthesis. Advanced in situ and real-time monitoring techniques allow researchers to observe reactions as they happen, providing invaluable data on reaction kinetics, intermediates, and byproducts.
Future research could employ:
In Situ Spectroscopy: Techniques like Raman and Infrared (IR) spectroscopy can be integrated directly into reaction setups (including flow chemistry systems) to monitor the consumption of reactants and the formation of products in real time. nih.govresearchgate.netrsc.org This has been demonstrated for triazole "click" reactions and provides a powerful tool for rapid reaction optimization. rsc.org
Real-Time NMR: Benchtop Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when enhanced by hyperpolarization techniques like Signal Amplification by Reversible Exchange (SABRE), can detect and monitor the formation of triazole products even at very low concentrations. nih.gov This allows for detailed kinetic analysis and mechanistic investigation of the cycloaddition reactions leading to the triazole core. nih.gov
High-Throughput Screening Methods for Chemical Discovery and Derivative Synthesis
To efficiently explore the chemical space around this compound, high-throughput screening (HTS) methodologies are indispensable. These methods involve the parallel synthesis and rapid evaluation of large libraries of related compounds. researchgate.net The use of HTS in conjunction with robust synthetic methods like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry allows for the late-stage functionalization of a core scaffold, creating diverse libraries of derivatives. nih.govresearchgate.net This approach would enable the rapid identification of derivatives of this compound with optimized properties for materials science, agrochemical, or pharmaceutical applications. rsc.orgnih.govnih.gov
Unexplored Reactivity Patterns and Transformation Potential under Extreme Conditions or Novel Catalytic Systems
The reactivity of the this compound molecule is largely dictated by its three key components: the amino group, the acetamide (B32628) side chain, and the 1,2,4-triazole ring. While the individual reactivity of these functional groups is known, their interplay within this specific molecular architecture presents opportunities for discovering new transformations. Future research should investigate its behavior under non-standard conditions, such as high pressure or temperature, which can lower activation barriers and reveal novel reaction pathways. Furthermore, exploring its reactions with newly developed organometallic or enzymatic catalytic systems could unlock unprecedented chemical transformations, leading to the synthesis of highly complex and valuable molecules derived from the parent scaffold.
Expansion of Computational Models to Predict Complex System Interactions
Computational chemistry provides powerful tools to understand molecular behavior at the atomic level. numberanalytics.com For this compound, expanding the use of computational models can provide deep insights into its interactions with other molecules, materials, or biological systems.
Key areas for expansion include:
Density Functional Theory (DFT): DFT calculations can be used to investigate the electronic structure, stability, and reactivity of the molecule and its derivatives. numberanalytics.comnih.gov This can help rationalize experimental observations and predict the outcomes of unexplored reactions.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound and its derivatives in complex environments, such as in solution or interacting with a protein active site or a material surface. acs.org This is crucial for predicting how these molecules will behave in real-world applications. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach allows for the highly accurate quantum mechanical treatment of a specific region of interest (e.g., the triazole ring during a reaction) while the larger environment is modeled using less computationally expensive molecular mechanics, providing a balance of accuracy and efficiency for studying complex systems. acs.org
| Computational Method | Primary Application for this compound | Information Gained |
| Density Functional Theory (DFT) | Elucidating electronic properties and reaction mechanisms. numberanalytics.com | Molecular orbital energies, charge distribution, reaction transition states, spectroscopic properties. nih.gov |
| Molecular Dynamics (MD) | Simulating behavior in complex environments and binding interactions. acs.org | Conformational changes, binding affinities, diffusion rates, interaction stability. nih.gov |
| QM/MM | Modeling reactions or interactions within a large system (e.g., an enzyme active site). acs.org | Detailed mechanistic insights of chemical events in a complex biological or material context. |
Nanotechnology Applications of this compound-derived Materials
The fields of triazole chemistry and nanotechnology are beginning to merge, creating innovative functional materials. researchgate.netgoogle.com The 1,2,4-triazole moiety is an excellent candidate for surface functionalization of nanomaterials due to its ability to coordinate with metals and engage in other non-covalent interactions. researchgate.net
Future research could explore using this compound or its derivatives to:
Functionalize Nanoparticles: Attaching these molecules to the surface of gold, silver, or carbon-based nanoparticles can modify their properties for specific applications. researchgate.net This could include creating targeted drug delivery systems, where the triazole derivative acts as a linker or a targeting ligand. longdom.orgresearchgate.net
Develop Nanosensors: The triazole ring's ability to bind to specific ions or molecules could be harnessed to create highly sensitive and selective electrochemical or colorimetric nanosensors. researchgate.netrjptonline.org
Create Nanocomposites: Incorporating triazole derivatives into polymer or gel matrices can lead to the formation of advanced nanocomposites with tailored mechanical, thermal, or electronic properties. researchgate.net
Q & A
Q. What established synthetic routes are available for 2-(5-amino-1H-1,2,4-triazol-3-yl)acetamide derivatives?
Two complementary synthetic pathways are widely used:
- Pathway 1 : React succinic anhydride with aminoguanidine hydrochloride, followed by coupling with diverse amines to yield N-substituted derivatives. This method allows modular substitution for structural diversity .
- Pathway 2 : Thiol-alkylation reactions using 4-amino-1,2,4-triazole-3-thione intermediates and chloroacetamides under reflux conditions (e.g., ethanol/KOH), enabling sulfur-containing analogs .
Key validation: Confirm structures via ¹H NMR (e.g., characteristic thiol-proton signals at δ 3.8–4.2 ppm) and LC-MS for purity (>95%) .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- ¹H NMR : Identifies proton environments (e.g., acetamide NH at δ 7.8–8.2 ppm, triazole NH₂ at δ 5.5–6.0 ppm) .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and amine (N-H, ~3300–3500 cm⁻¹) functionalities .
- Elemental Analysis : Validates empirical formulas (e.g., C: 42.1%, H: 4.6%, N: 38.9% for C₄H₇N₅O) .
Q. How can researchers ensure reproducibility in synthesis?
- Standardize reaction conditions (e.g., reflux time, solvent ratios) and use anhydrous reagents.
- Validate intermediates via TLC or HPLC-DAD (e.g., retention time: 8.2 min for triazole core) .
Advanced Research Questions
Q. How can tautomerism in this compound derivatives be studied?
Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data?
- Step 1 : Predict activity via PASS software (e.g., antimicrobial potential: Pa > 0.7) and molecular docking (e.g., binding affinity to E. coli DNA gyrase) .
- Step 2 : Validate with in vitro assays (e.g., MIC testing). If contradictions arise, re-evaluate compound solubility or purity (e.g., via HPLC-DAD) .
Q. How can structure-activity relationships (SAR) be optimized for anti-exudative activity?
- Modify substituents : Introduce hydrophobic groups (e.g., phenethyl) to enhance membrane permeability.
- Evaluate AEA : Use carrageenan-induced edema models in rodents. For example, derivatives with furan-2-yl substituents showed 30–40% inhibition at 50 mg/kg .
Q. What advanced analytical methods quantify trace impurities in synthesized compounds?
Q. How to address low yields in multi-step syntheses?
- Optimize Reaction Steps :
- Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min vs. 2 hours for thiol-alkylation) .
- Introduce phase-transfer catalysts (e.g., TBAB) for heterogeneous reactions .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
Methodological Considerations
Q. How to validate computational docking results for target engagement?
- Comparative Docking : Use AutoDock Vina and Schrödinger Glide for consensus scoring.
- Experimental Cross-Check : Perform SPR (surface plasmon resonance) to measure binding kinetics (e.g., Kd values) .
Q. What protocols ensure safe handling of reactive intermediates?
- Chloroacetamide Handling : Use Schlenk lines under inert atmosphere to prevent hydrolysis.
- Waste Management : Segregate thiol-containing byproducts and neutralize with oxidizing agents (e.g., H₂O₂) before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
